molecular formula C10H14O3 B1293700 3,4-Dimethoxyphenethyl alcohol CAS No. 7417-21-2

3,4-Dimethoxyphenethyl alcohol

Cat. No.: B1293700
CAS No.: 7417-21-2
M. Wt: 182.22 g/mol
InChI Key: SRQAJMUHZROVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxyphenethyl alcohol, also known as homoveratryl alcohol, is an organic compound with the molecular formula C10H14O3. It is a derivative of phenethyl alcohol, characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 4 positions. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxyphenethyl alcohol can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethoxyphenylacetaldehyde using sodium borohydride in methanol. Another method includes the reduction of 3,4-dimethoxyphenylacetic acid using lithium aluminum hydride in anhydrous ether .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 3,4-dimethoxyphenylacetaldehyde. This process typically involves the use of a palladium on carbon catalyst under hydrogen gas at elevated pressures and temperatures .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acid chlorides, alkyl halides.

Major Products:

Scientific Research Applications

3,4-Dimethoxyphenethyl alcohol is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of 3,4-dimethoxyphenethyl alcohol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation and reduction reactions. The methoxy groups on the benzene ring can influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in studying biochemical processes .

Comparison with Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxybenzaldehyde
  • 3,4-Dimethoxyphenethylamine
  • 3,4-Dimethoxybenzeneethanol

Comparison: 3,4-Dimethoxyphenethyl alcohol is unique due to its specific structure, which includes both methoxy groups and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it more versatile compared to its analogs. For example, 3,4-dimethoxyphenylacetic acid lacks the hydroxyl group, limiting its reactivity in certain types of reactions .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQAJMUHZROVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225138
Record name 3,4-Dimethoxyphenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7417-21-2
Record name 2-(3,4-Dimethoxyphenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7417-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxyphenethyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxyphenethyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethoxyphenethyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethoxyphenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethoxyphenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.211
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3,4-dimethoxyphenylacetic acid (2 g) in anhydrous THF (40 ml) at 0° C. under N2 was added dropwise borane-methyl sulfide complex (10 M, 1.5 ml). The mixture was stirred at room temperature for further 4 hrs. Cold water (5 ml) was added to destroy any excess of borane followed by the addition of H2SO4 (1 M, 50 ml). The mixture was extracted three time with ethyl acetate (50 ml). The organic layer was separated and evaporated off to give a colourless liquid which was then purified by column chromatography to afford a colourless solid in quantitative yield.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethoxyphenethyl alcohol
Reactant of Route 2
3,4-Dimethoxyphenethyl alcohol
Reactant of Route 3
Reactant of Route 3
3,4-Dimethoxyphenethyl alcohol
Reactant of Route 4
3,4-Dimethoxyphenethyl alcohol
Reactant of Route 5
Reactant of Route 5
3,4-Dimethoxyphenethyl alcohol
Reactant of Route 6
3,4-Dimethoxyphenethyl alcohol
Customer
Q & A

Q1: What is the significance of the hydroxyl group in the structure of 3,4-Dimethoxyphenethyl alcohol?

A1: The hydroxyl group in this compound plays a crucial role in its reactivity, specifically in reactions involving radical cations. Research indicates that this hydroxyl group exhibits "oxygen acidity", meaning it can readily lose a proton under certain conditions. This deprotonation can lead to the formation of a radical zwitterion, which is a key intermediate in reactions such as C-C bond cleavage and intramolecular electron transfer. Studies using deuterium-labeled this compound demonstrated a significant kinetic isotope effect, further supporting the importance of the hydroxyl group in the reaction mechanism [].

Q2: How is this compound used in the synthesis of complex molecules?

A2: this compound serves as a valuable building block in organic synthesis. For example, it has been successfully employed in the total synthesis of bulgaramine, a naturally occurring alkaloid with potential medicinal properties []. The key step in this synthesis involved an intramolecular cyclopentannulation reaction of a Fischer aminocarbene complex derived from this compound. This reaction efficiently constructed the benzindenoazepine skeleton of bulgaramine.

Q3: Can you elaborate on the role of this compound in the development of novel phthalocyanines?

A3: Researchers have incorporated this compound as a peripheral substituent in the synthesis of both metal-free and metallophthalocyanines [, ]. These modified phthalocyanines exhibit intriguing properties, including antimicrobial activity and distinct aggregation behavior in solution. The presence of the this compound moiety influences the solubility, aggregation, and potentially the interaction of these phthalocyanines with biological systems.

Q4: What analytical techniques are employed to characterize and quantify this compound?

A4: A variety of analytical techniques are utilized to study this compound. High-performance liquid chromatography (HPLC) has been successfully applied to separate and quantify this compound, particularly after hydrolysis of phenylethanoid glycosides found in natural sources like Lamiophlomis rotata []. Additionally, spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are essential for structural characterization and identification [, , ].

Q5: Are there any known structure-activity relationships associated with this compound and its derivatives?

A5: Research on this compound derivatives has revealed key structure-activity relationships. For instance, substituting the hydroxyl group with a methoxy group significantly reduces the reactivity of the resulting radical cation towards reactions like C-C bond cleavage []. This suggests that the presence and positioning of oxygen-containing functional groups on the aromatic ring and side chain can drastically influence the reactivity and potential biological activity of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.